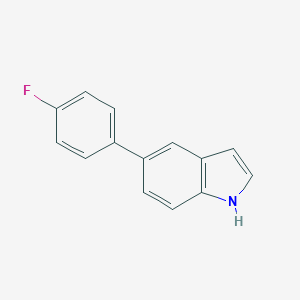

5-(4-fluorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEPXXHITBIOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457603 |

Source

|

| Record name | 5-(4-fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-44-9 |

Source

|

| Record name | 5-(4-fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(4-fluorophenyl)-1H-indole via the Fischer Indole Synthesis

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of 5-(4-fluorophenyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug development. The guide details a robust two-step synthetic pathway commencing with an acid-catalyzed Fischer indole cyclization, followed by a thermal decarboxylation. The document elucidates the underlying reaction mechanism, provides comprehensive step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this valuable indole derivative.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The specific derivative, this compound, is of significant interest as a building block for advanced pharmaceutical intermediates. The fluorine substituent can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[2]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring system.[3] The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[4] This guide presents a strategic, two-step adaptation of this classic synthesis, which is often more practical and higher-yielding for producing indoles unsubstituted at the C2 and C3 positions.

Our chosen strategy involves:

-

Fischer Indole Cyclization: Reaction of (4-fluorophenyl)hydrazine with pyruvic acid to form this compound-2-carboxylic acid. This approach is highly reliable as pyruvic acid is an excellent carbonyl partner for this reaction.

-

Thermal Decarboxylation: Removal of the C2-carboxylic acid group to yield the final target molecule, this compound.

This two-step process provides a more controlled and reproducible route compared to a direct synthesis using acetaldehyde equivalents, which can be volatile and prone to side reactions.

The Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed reactions. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[5] The key transformation is a[6][6]-sigmatropic rearrangement, a type of pericyclic reaction.[7]

The established mechanism involves the following sequence:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (in our case, pyruvic acid) to form the corresponding phenylhydrazone.[7]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[4][8]

-

[6][6]-Sigmatropic Rearrangement: After protonation of the enamine, a concerted[6][6]-sigmatropic rearrangement occurs. This is the core bond-forming step that breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring temporarily.[9][10]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rapidly tautomerizes to regain aromaticity. An intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto the imine carbon forms the five-membered ring.[9]

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate, which results in the formation of the stable, aromatic indole ring.[7][8]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part A: Synthesis of this compound-2-carboxylic acid

This protocol utilizes polyphosphoric acid (PPA) as both the catalyst and solvent, a common and effective choice for driving the Fischer cyclization.[6][11]

Materials and Reagents:

-

(4-fluorophenyl)hydrazine hydrochloride (CAS: 823-85-8)[12][13]

-

Pyruvic acid (CAS: 127-17-3)

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 100 g).

-

Reagent Addition: Begin stirring the PPA and add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in portions, ensuring the temperature does not exceed 40 °C.

-

Carbonyl Addition: Once the hydrazine salt is fully dissolved, slowly add pyruvic acid (1.1 eq) dropwise via a syringe. An exothermic reaction will occur. Use an ice bath to maintain the internal temperature between 60-70 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to approximately 70 °C. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Transfer the crude solid to a beaker containing a saturated sodium bicarbonate solution to dissolve the carboxylic acid product. Filter off any insoluble impurities. Re-precipitate the product by acidifying the filtrate with concentrated HCl until the pH is ~2.

-

Final Product: Filter the purified solid, wash with cold water, and dry under vacuum. The product, this compound-2-carboxylic acid, can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part B: Decarboxylation to this compound

This step uses heat to remove the carboxylic acid group, a standard transformation for indole-2-carboxylic acids.

Materials and Reagents:

-

This compound-2-carboxylic acid (from Part A)

-

Quinoline

-

Copper powder (catalyst)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound-2-carboxylic acid (1.0 eq) in quinoline (5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of copper powder (approx. 5 mol%).

-

Reaction: Heat the mixture to 200-220 °C. The evolution of CO₂ gas should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM).

-

Extraction: Wash the organic solution sequentially with 1 M HCl (3 times) to remove the quinoline, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude residue should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation and Expected Results

The following table summarizes the key quantitative parameters for this synthetic route. Yields are representative and may vary based on reaction scale and optimization.

| Parameter | Part A: Cyclization | Part B: Decarboxylation |

| Key Reactant | (4-fluorophenyl)hydrazine HCl | This compound-2-carboxylic acid |

| Molar Equivalents | Hydrazine: 1.0, Pyruvic Acid: 1.1 | Carboxylic Acid: 1.0, Copper: ~0.05 |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Quinoline |

| Temperature | 95-100 °C | 200-220 °C |

| Reaction Time | 2-3 hours | 1-2 hours |

| Typical Yield | 75-85% | 80-90% |

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the complete synthetic workflow.

Caption: Figure 2: Two-Step Synthesis Workflow

Troubleshooting and Key Considerations

-

Low Yield in Part A: Low yields in the Fischer synthesis can result from impure starting materials or non-optimal acid strength and temperature.[14] Ensure the (4-fluorophenyl)hydrazine hydrochloride is of high purity. The temperature of the PPA reaction is critical; too low, and the reaction will be sluggish, too high, and decomposition may occur.

-

Regioisomer Formation: When using unsymmetrical ketones, a mixture of regioisomers can form.[14] The use of pyruvic acid in this protocol circumvents this issue, leading to a single constitutional isomer.

-

Incomplete Decarboxylation in Part B: If starting material remains after the reaction time, ensure the temperature is high enough and that the CO₂ evolution is complete. The quinoline should be of sufficient quality to reach the required temperature.

-

Purification Challenges: The final product may contain traces of quinoline. Thorough washing with 1 M HCl during work-up is essential. If the final product is still impure, a second chromatographic purification may be necessary.

-

Alternative Catalysts: While PPA is effective, other Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, BF₃·OEt₂) can also be used for the Fischer cyclization, though conditions would need to be re-optimized.[4][15]

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry. The two-step procedure detailed in this guide, involving an initial cyclization with pyruvic acid followed by thermal decarboxylation, represents a reliable and scalable method for producing high-purity this compound. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can successfully employ this strategy to access this important building block for drug discovery and development.

References

- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI. [Link]

- Fischer indole synthesis. Wikipedia. [Link]

- Kissman, H. M., Farnsworth, D. W., & Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society. [Link]

- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). PubMed. [Link]

- Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. [Link]

- Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). [Link]

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. [Link]

- 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Dakota Ingredients. [Link]

- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances (RSC Publishing). [Link]

- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

- Fischer Indole Synthesis. J&K Scientific LLC. [Link]

- Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. 88guru.com [88guru.com]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 13. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

An In-depth Technical Guide to the Suzuki-Miyaura Cross-Coupling for 5-Aryl-1H-Indole Synthesis

Abstract

The indole scaffold is a privileged heterocyclic motif, central to a vast array of natural products and pharmaceutical agents. The introduction of an aryl group at the C5 position of the indole ring often imparts significant biological activity, making the development of efficient and versatile synthetic methodologies for 5-aryl-1H-indoles a critical endeavor in medicinal chemistry and drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, offering a powerful and reliable strategy for the synthesis of these valuable compounds.[1][2] This in-depth technical guide provides a comprehensive overview of the Suzuki-Miyaura reaction for the synthesis of 5-aryl-1H-indoles, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol.

Introduction: The Significance of 5-Aryl-1H-Indoles

The 5-aryl-1H-indole framework is a cornerstone in the design of biologically active molecules. Its presence in numerous compounds with diverse therapeutic applications underscores its importance. From potent enzyme inhibitors to receptor antagonists, the specific substitution pattern at the C5 position can profoundly influence a molecule's pharmacological profile. The Suzuki-Miyaura cross-coupling offers a direct and modular approach to access this chemical space, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3]

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate.[4][5] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the engine of this transformation. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 5-bromo-1H-indole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a critical entry point into the catalytic cycle.[5] The reactivity of the halide follows the general trend I > Br > Cl, with aryl iodides and bromides being the most common substrates due to their favorable rates of oxidative addition.[4]

-

Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6][7]

-

Reductive Elimination: The final step involves the reductive elimination of the desired 5-aryl-1H-indole from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Screening of Novel 5-(4-fluorophenyl)-1H-indole Derivatives

Introduction: The Strategic Importance of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] In oncology, indole derivatives have historically made a profound impact; vinca alkaloids like vincristine, for instance, are indispensable chemotherapeutics that function by disrupting microtubule dynamics.[3] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[4]

This guide focuses on the biological screening of a specific class: novel 5-(4-fluorophenyl)-1H-indole derivatives. The rationale for this focus is twofold. First, the substitution at the 5-position of the indole ring is known to be critical for potent biological activity. Second, the incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity due to its unique electronic properties.[5] Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a process vital for cell division, making this a primary mechanism to investigate.[1][6][7] This document provides a comprehensive, field-proven framework for the systematic evaluation of these compounds, from initial high-throughput screening to mechanistic elucidation, designed for researchers and drug development professionals.

Section 1: A Phased Strategy for Biological Evaluation

A robust screening cascade is essential for efficiently identifying and validating lead compounds. The process begins with broad, high-viability assays to identify "hits" and progressively moves toward more specific, mechanism-focused studies. This phased approach ensures that resources are concentrated on the most promising candidates.

A typical workflow involves primary screening for general bioactivity (e.g., cytotoxicity and antimicrobial effects), followed by secondary screening of the most potent compounds to confirm activity and explore the mechanism of action.

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 7. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-(4-fluorophenyl)-1H-indole Derivatives

Foreword: The Versatile Scaffold of 5-(4-fluorophenyl)-1H-indole in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have led to its incorporation into molecules targeting a wide spectrum of therapeutic areas, from central nervous system disorders to oncology. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the elucidation of the mechanism of action of novel derivatives of this versatile scaffold. Rather than presenting a singular, defined mechanism for the core structure itself, which would be scientifically inaccurate, we will provide a comprehensive framework for investigating and characterizing the specific biological activities of its derivatives. This document will synthesize established methodologies with expert insights to empower researchers in their quest to understand how these promising molecules exert their effects at a molecular level.

Part 1: The Known Biological Landscape of this compound Derivatives

The biological targets of compounds derived from the this compound scaffold are varied, underscoring its role as a versatile template in drug design. The specific substitutions on the indole ring and the fluorophenyl moiety dramatically influence the pharmacological profile of the resulting molecule. Below, we explore some of the key biological targets that have been identified for derivatives of this scaffold.

Serotonin 5-HT2 Receptor Antagonism

A significant body of research has focused on the development of this compound derivatives as antagonists of the serotonin 5-HT2 receptors. These receptors are implicated in a variety of physiological and pathological processes, including mood regulation, psychosis, and sleep. For instance, a series of 3-(4-fluorophenyl)-1H-indoles have been synthesized and shown to possess high affinity and selectivity for 5-HT2 receptors over other receptors like dopamine D2 and alpha 1 adrenoceptors[1][2]. The strategic placement of substituents on the indole nucleus and the nature of the side chain at the 1-position are critical for optimizing this activity[1].

Agonism at the Mitochondrial 18 kDa Translocator Protein (TSPO)

The peripheral benzodiazepine receptor, now more commonly known as the mitochondrial 18 kDa translocator protein (TSPO), is another important target for indole-based compounds. FGIN-1-27, a 2-aryl-3-indoleacetamide derivative, acts as a selective agonist at TSPO[3]. This interaction is believed to stimulate the synthesis of neuroactive steroids, such as allopregnanolone, leading to anxiolytic effects[3]. This highlights the potential of the indole scaffold in the development of therapies for anxiety and other stress-related disorders.

Emerging Anticancer and Anti-inflammatory Activities

Recent investigations have expanded the therapeutic potential of indole derivatives into the realms of oncology and inflammation. While the direct mechanism for a simple this compound is not fully elucidated, its structural similarity to known bioactive compounds suggests potential roles in inhibiting processes like cancer cell proliferation and inflammation[4]. For example, various indole derivatives have been synthesized and evaluated for their anticancer activities against cell lines such as A549 and K562[5]. Furthermore, the indole nucleus is a key component of molecules that can modulate inflammatory pathways, including those involving TNF-α and PGE2[6].

Other Potential Biological Targets

The versatility of the this compound scaffold suggests that its derivatives may interact with a broader range of biological targets than currently documented. The indole moiety itself is a well-known signaling molecule in biological systems, influencing processes like biofilm formation and interspecies communication in bacteria[7][8]. While these specific activities have not been directly attributed to this compound, they underscore the rich chemical biology of the indole core.

Part 2: A General Workflow for Elucidating the Mechanism of Action of Novel this compound Derivatives

Given the diverse potential targets of this scaffold, a systematic and multi-faceted approach is required to elucidate the mechanism of action of a novel derivative. The following workflow provides a logical progression from initial phenotypic screening to specific target identification and pathway analysis.

Caption: A generalized workflow for investigating the mechanism of action of a novel compound.

Phase 1: Phenotypic Screening and Initial Characterization

The investigation begins with broad phenotypic screens to identify the biological context in which the novel this compound derivative is active.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Rationale: The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. This initial screen helps to identify if the compound has cytotoxic or cytostatic effects and at what concentrations these effects are observed.

Phase 2: Target Identification and Validation

Once a consistent and potent phenotypic effect is validated, the next crucial step is to identify the direct molecular target(s) of the compound.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Covalently immobilize the this compound derivative (or a suitable analog with a linker) to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from the cell line that exhibited the desired phenotype.

-

Affinity Pull-down: Incubate the immobilized ligand with the cell lysate to allow for the binding of target proteins. Include a control with beads that have not been coupled to the ligand.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Candidate Validation: Validate the identified protein candidates using orthogonal methods such as Western blotting or direct binding assays.

Rationale: This unbiased approach allows for the identification of proteins that directly interact with the compound of interest from a complex biological mixture. It is a powerful tool for novel target discovery.

Phase 3: Pathway and Functional Analysis

With a validated target in hand, the focus shifts to understanding how the interaction between the compound and its target modulates cellular signaling pathways and ultimately leads to the observed phenotype.

Step-by-Step Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the this compound derivative at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated form of a kinase to assess pathway activation).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Rationale: Western blotting is a fundamental technique to investigate changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling cascade. This provides direct evidence of the compound's impact on cellular pathways.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount in communicating scientific findings.

Quantitative Data Summary

| Derivative ID | Target | Binding Affinity (Kd/IC50) | Cell-based Potency (EC50/IC50) |

| Compound X | 5-HT2A Receptor | 3.4 nM[1] | 15 nM |

| FGIN-1-27 | TSPO | 10 nM | 50 nM[3] |

| Compound Y | p38 MAP Kinase | 25 nM[9] | 100 nM |

Note: Data in this table is illustrative and should be replaced with experimental results.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative targeting an upstream kinase.

Caption: A hypothetical kinase inhibition pathway.

Conclusion: Future Directions and Therapeutic Potential

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the importance of a systematic and rigorous approach to elucidating their mechanisms of action. By combining phenotypic screening, robust target identification methods, and detailed pathway analysis, researchers can unlock the full therapeutic potential of this remarkable chemical entity. The methodologies outlined in this guide provide a solid foundation for these endeavors, paving the way for the development of next-generation therapies for a wide range of human diseases.

References

- EvitaChem. (n.d.). Buy 5-fluoro-2-(4-fluorophenyl)-1H-indole (EVT-13299715).

-

Lassen, J. B., et al. (1993). Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 36(18), 2677-2686. Retrieved from [Link]

-

Goldman, M. E., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Retrieved from [Link]

-

Romeo, E., et al. (1992). 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR). The Journal of Pharmacology and Experimental Therapeutics, 262(3), 971–978. Retrieved from [Link]

-

de Oliveira, M. S., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Inflammopharmacology, 28(3), 717-729. Retrieved from [Link]

-

Wang, T., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Scientific Reports, 13(1), 663. Retrieved from [Link]

-

Lee, J. H., et al. (2022). The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii. mBio, 13(4), e01332-22. Retrieved from [Link]

-

Di Martino, J. C., et al. (2017). Indole is an inter-species biofilm signal mediated by SdiA. BMC Microbiology, 17(1), 1-11. Retrieved from [Link]

-

ACS Publications. (n.d.). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Retrieved from [Link]

Sources

- 1. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FGIN-127 - Wikipedia [en.wikipedia.org]

- 4. Buy 5-fluoro-2-(4-fluorophenyl)-1H-indole (EVT-13299715) [evitachem.com]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: In Vitro Anticancer Activity of 5-(4-fluorophenyl)-1H-indole Analogs

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological properties.[1] Its unique chemical and electronic characteristics make it an ideal starting point for the design of novel therapeutic agents, particularly in oncology.[1][2] This guide focuses on a specific subclass: 5-(4-fluorophenyl)-1H-indole analogs. The introduction of a fluorophenyl group at the 5-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its anticancer potential. We will explore the synthesis, mechanisms of action, and a comprehensive workflow for the in vitro evaluation of these promising compounds, providing field-proven insights into experimental design and data interpretation.

The Indole Scaffold in Oncology: A Rationale for Fluorination

The indole ring system is prevalent in naturally occurring alkaloids and has been identified as a crucial pharmacophore for targeting various biological pathways implicated in cancer progression.[3] Indole derivatives have been shown to exert anticancer effects by targeting tubulin polymerization, inhibiting protein kinases, inducing apoptosis, and arresting the cell cycle.[1][2][3]

The strategic placement of a fluorine atom, as in the 4-fluorophenyl moiety, is a well-established strategy in drug design. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create unique intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and selectivity.[4] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.

General Synthetic Strategies

The synthesis of this compound analogs typically involves established indole synthesis methodologies, such as the Fischer, Bischler, or Suzuki coupling reactions. A common and versatile approach is the Suzuki coupling, which allows for the direct connection of the 4-fluorophenyl group to the indole core.

A generalized synthetic workflow is as follows:

-

Starting Material: Begin with a 5-bromo-1H-indole derivative, which is commercially available or can be synthesized. The indole nitrogen is often protected (e.g., with a tosyl or BOC group) to prevent side reactions.

-

Suzuki Coupling: The 5-bromoindole is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃).[5]

-

Deprotection: The protecting group on the indole nitrogen is removed under appropriate conditions.

-

Further Derivatization: The core this compound can then be further modified at other positions (e.g., N1, C2, C3) to generate a library of analogs for structure-activity relationship (SAR) studies.[6][7]

Postulated Mechanisms of Anticancer Action

While the precise mechanism for every analog must be determined empirically, indole derivatives, including fluorophenyl-substituted ones, are known to interfere with several critical cancer-related pathways.

Disruption of Microtubule Dynamics

Many indole-based compounds function as microtubule-destabilizing agents.[1] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it halts mitosis at the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1][8]

Inhibition of Protein Kinases

The indole scaffold is a common feature in many kinase inhibitors.[9] These analogs can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of key kinases that drive cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt pathway.[9][10][11] Inhibition of these pathways can shut down pro-survival signaling and induce apoptosis.

Induction of Apoptosis

Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Indole analogs can trigger this process through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2] A common mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioner enzymes of apoptosis.[10][12][13]

In Vitro Evaluation: A Validating Workflow

A systematic, multi-step approach is required to characterize the anticancer activity of novel this compound analogs. The workflow is designed to move from broad screening to detailed mechanistic studies.

Step 1: Cell Viability and Proliferation Assays

Causality: The initial goal is to determine if the compounds have a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[14] Cell viability assays are rapid, high-throughput methods that measure the metabolic activity of a cell population, which serves as a reliable proxy for the number of living cells.[15][16] This allows for the efficient screening of a library of analogs to identify the most potent candidates and determine their half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and entry into the logarithmic growth phase.

-

Compound Preparation: Prepare a 2X stock solution of each indole analog in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[17][18]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]

Data Presentation: Comparative IC₅₀ Values

Summarize the screening data in a table to easily compare the potency and selectivity of the analogs across different cancer cell lines.

| Compound ID | Core Structure | R¹ Substitution | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| FPI-01 | This compound | -H | 12.5 | 18.2 | 15.8 |

| FPI-02 | This compound | 1-CH₃ | 4.2 | 7.5 | 5.1 |

| FPI-03 | This compound | 2-COOH | 25.1 | 33.7 | 29.4 |

| Doxorubicin | (Positive Control) | N/A | 0.8 | 1.1 | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

Step 2: Mechanistic Assays - Cell Cycle and Apoptosis Analysis

Causality: Once potent compounds are identified, the next step is to understand how they inhibit cell growth. Cell cycle analysis reveals if the compounds block cell division at a specific phase, a hallmark of agents that interfere with DNA replication or mitosis.[20] Apoptosis assays directly quantify the number of cells undergoing programmed cell death, confirming a cytotoxic mechanism.[12]

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the indole analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[8]

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells as described for the cell cycle analysis, typically for 24 or 48 hours.

-

Harvesting: Collect all cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

-

-

Flow Cytometry: Analyze the stained cells immediately. The results will differentiate four populations:

-

Live cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Necrotic cells: Annexin V-negative / PI-positive.

-

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The systematic in vitro evaluation workflow detailed here provides a robust framework for identifying potent lead compounds and elucidating their mechanisms of action. Initial screening via cell viability assays, followed by detailed mechanistic studies of cell cycle progression and apoptosis, allows for a comprehensive understanding of a compound's biological activity. Future work should focus on validating these in vitro findings through target identification studies (e.g., Western blotting for key signaling proteins) and advancing the most promising leads into in vivo animal models to assess their therapeutic efficacy and pharmacokinetic properties.[7]

References

- Danaher Life Sciences.

-

Creative Bioarray. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

- Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).

- Fan, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

-

ResearchGate. Cell cycle analysis and detection of apoptosis. [Link]

- Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. PubMed.

- Mhlongo, J. T., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.

-

MDPI. Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. [Link]

- Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies.

- Zhang, T., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.

-

Shah, K., et al. (2025). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. [Link]

-

MDPI. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

- Al-Ostoot, F. H., et al. (2022).

-

ResearchGate. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. [Link]

- Safe, S., et al. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed.

- National Institutes of Health (NIH). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

- Al-Hujaily, E. M., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central.

-

MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

- ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

-

MDPI. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]

- Schmidt, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Evaluating 5-(4-fluorophenyl)-1H-indole as a p38 MAP Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 5-(4-fluorophenyl)-1H-indole as a selective inhibitor of p38 mitogen-activated protein (MAP) kinase. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation necessary to characterize this promising scaffold.

The Rationale: Targeting p38 MAP Kinase in Inflammatory Disease

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to external stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[1][2]. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as being implicated in cancer and neurodegenerative disorders[3][4][5]. The central role of p38 MAP kinase in the production of pro-inflammatory cytokines has made it a compelling target for small-molecule therapeutic intervention[3][6].

The p38 family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and primarily implicated in inflammatory processes[7][8]. Inhibition of p38α has been shown to effectively suppress inflammatory responses in a variety of preclinical models[4][9]. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and presence in numerous approved drugs[10][11][12]. The specific substitution pattern of this compound presents a unique chemical entity with the potential for high-affinity and selective interaction with the ATP-binding pocket of p38 MAP kinase. This guide outlines the necessary steps to validate this hypothesis.

The p38 MAP Kinase Signaling Cascade: A Visual Overview

The activation of p38 MAP kinase is initiated by a variety of extracellular stimuli and proceeds through a three-tiered kinase cascade[1][2][7]. A MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6[1][13]. These MAPKKs then dually phosphorylate p38 on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation[1]. Once active, p38 MAP kinase phosphorylates a range of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional upregulation of inflammatory genes[2][7].

Experimental Validation Workflow

The following sections detail a robust, multi-stage workflow designed to thoroughly evaluate the potential of this compound as a p38 MAP kinase inhibitor.

Stage 1: Biochemical Characterization

The initial step is to determine the direct inhibitory activity of this compound against the target kinase in a purified, cell-free system. This provides a clean measure of potency without the complexities of a cellular environment.

3.1.1. In Vitro p38α MAP Kinase Inhibition Assay (IC50 Determination)

A luminescent kinase assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a test compound. The principle lies in quantifying the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

-

Prepare a reaction buffer containing recombinant human p38α kinase, a suitable substrate (e.g., ATF-2), and ATP at its Km concentration.

-

-

Kinase Reaction:

-

In a 96- or 384-well plate, add the kinase/substrate/buffer mix.

-

Add the diluted this compound or a known inhibitor control (e.g., SB203580).

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and add a luciferase-based ATP detection reagent.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a potent inhibitor).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

3.1.2. Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The test compound should be screened against a panel of other kinases, particularly those with related ATP-binding sites.

Protocol:

-

Utilize a commercial kinase profiling service or an in-house panel.

-

Screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases, including other MAPKs like JNK and ERK, as well as unrelated kinases).

-

For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform full IC50 determinations as described in section 3.1.1.

| Parameter | This compound (Hypothetical Data) | Reference Inhibitor (e.g., SB203580) |

| p38α IC50 | 50 nM | 300-500 nM |

| p38β IC50 | 150 nM | 500 nM |

| JNK1 IC50 | >10,000 nM | >10,000 nM |

| ERK2 IC50 | >10,000 nM | >10,000 nM |

Stage 2: Cell-Based Functional Assays

Following successful biochemical characterization, the next critical phase is to assess the compound's activity in a relevant cellular context. This confirms that the compound can penetrate cell membranes and engage its target in a physiological environment.

3.2.1. Inhibition of p38 Phosphorylation in a Cellular Context

This assay directly measures the ability of the compound to inhibit the activation of p38 MAP kinase within the cell. A cell-based ELISA or Western blotting can be employed to quantify the levels of phosphorylated p38 (p-p38).

Protocol (Cell-Based ELISA):

-

Cell Culture and Stimulation:

-

Plate a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well plate.

-

Pre-incubate the cells with a dose range of this compound for 1-2 hours.

-

Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) or anisomycin, for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Detection:

-

Fix and permeabilize the cells within the wells.

-

Add a primary antibody specific for phosphorylated p38 (Thr180/Tyr182).

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance.

-

-

Normalization and Data Analysis:

-

In parallel wells, use an antibody for total p38 to normalize for cell number.

-

Calculate the ratio of p-p38 to total p38 and determine the IC50 for inhibition of p38 phosphorylation.

-

3.2.2. Inhibition of Downstream Cytokine Production (TNF-α Release)

The ultimate goal of a p38 inhibitor in an inflammatory context is to block the production of pro-inflammatory cytokines. Measuring the inhibition of TNF-α release from stimulated immune cells is a key functional readout.

Protocol (ELISA):

-

Cell Culture and Treatment:

-

Use primary human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1.

-

Pre-treat the cells with a dose range of this compound for 1-2 hours.

-

Stimulate the cells with LPS for a longer duration (e.g., 4-6 hours) to allow for cytokine production and secretion.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a standard sandwich ELISA kit.

-

-

Data Analysis:

-

Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for cytokine release inhibition.

-

| Parameter | This compound (Hypothetical Data) |

| p-p38 Inhibition IC50 (THP-1 cells) | 200 nM |

| TNF-α Release Inhibition IC50 (PBMCs) | 250 nM |

Stage 3: In Vivo Evaluation

Promising in vitro and cellular data provide the justification for advancing a compound to in vivo studies. These experiments are crucial for understanding the pharmacokinetic properties and demonstrating efficacy in a whole-animal model.

3.3.1. Pharmacokinetic (PK) Studies

Before efficacy testing, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study in rodents is standard practice.

Protocol:

-

Dosing: Administer this compound to a cohort of mice or rats via both intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Analysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Parameter Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

3.3.2. In Vivo Efficacy Model (LPS-Induced Cytokine Release)

A common acute model for inflammation is the systemic challenge of mice with LPS, which induces a robust and rapid release of TNF-α into the bloodstream.

Protocol:

-

Dosing: Dose mice orally with this compound or vehicle control.

-

LPS Challenge: After a suitable pre-dosing interval (determined by the PK data, typically around Tmax), administer a sublethal dose of LPS via intraperitoneal injection.

-

Blood Collection: At the peak of the cytokine response (e.g., 90 minutes post-LPS), collect blood samples.

-

Cytokine Analysis: Measure the plasma levels of TNF-α using ELISA.

-

Efficacy Determination: Calculate the percentage inhibition of TNF-α production at different doses of the compound.

| Parameter | This compound (Hypothetical Data) |

| Oral Bioavailability (Mouse) | 40% |

| Plasma Half-life (t1/2) | 4 hours |

| ED50 (LPS-induced TNF-α inhibition) | 10 mg/kg |

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the potential of this compound as a p38 MAP kinase inhibitor. By progressing through biochemical, cellular, and in vivo assays, a comprehensive data package can be generated to support its continued development. Positive outcomes from this workflow would establish this compound as a promising lead for optimization and further investigation in more complex, chronic models of inflammatory disease, ultimately paving the way for a potential new therapeutic.

References

- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Vertex AI Search.

- Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. (n.d.). Bentham Science.

- p38 MAPK Signaling. (n.d.). Cell Signaling Technology.

- P38 Signaling Pathway. (n.d.).

- Mechanisms and functions of p38 MAPK signalling. (2010). PubMed.

- p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe.

- P38 Mitogen-activated Protein (MAP) Kinase Inhibitors - Pipeline Insight, 2025. (n.d.). Google.

- The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflamm

- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. (n.d.). Benchchem.

- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PMC - PubMed Central.

- The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- The effect of P38 MAP kinase inhibition in a mouse model of influenza. (n.d.). PubMed.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry.

Sources

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 6. benthamscience.com [benthamscience.com]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The effect of P38 MAP kinase inhibition in a mouse model of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-b.com [ajchem-b.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Exploring the anthelmintic properties of 5-aryl-1H-indoles

An In-Depth Technical Guide to the Anthelmintic Properties of 5-aryl-1H-indoles

Foreword: The Imperative for Novel Anthelmintic Scaffolds

Helminthiasis, the spectrum of diseases caused by parasitic worms, represents a significant and persistent global health challenge, affecting billions of people and causing substantial economic losses in livestock production.[1] The primary reliance on a limited arsenal of anthelmintic drugs has been compromised by the widespread emergence of resistance, particularly in nematodes of veterinary importance.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents due to its versatile biological activities.[3][4][5] This guide focuses on a promising subclass, the 5-aryl-1H-indoles, which have recently emerged as potent anthelmintic agents, offering a new avenue for combating parasitic nematode infections.[6]

Synthetic Strategy: Efficient Assembly of the 5-aryl-1H-indole Core

The foundational step in exploring the therapeutic potential of this scaffold is an efficient and versatile synthetic route. The most effective method for constructing 5-aryl-1H-indoles is the ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This approach offers a practical and high-yielding pathway to a diverse library of derivatives by coupling 5-bromo-1H-indole with various arylboronic acids.[6][8]

General Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the microwave-assisted synthesis, which significantly accelerates the reaction time.

Step 1: Reagent Preparation

-

In a microwave-safe vessel, combine 5-bromo-1H-indole (1.0 eq), the desired phenylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).

-

Add a mixture of ethanol and water (e.g., 3:1 ratio) to dissolve the reagents.

-

Under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂; approx. 0.14 eq) as the catalyst.[6]

Step 2: Microwave Irradiation

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100°C (approx. 50 W) for 30 minutes.[6] The causality for using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, dramatically reducing reaction times compared to conventional heating.

Step 3: Work-up and Purification

-

After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Dilute the filtrate with water and perform a liquid-liquid extraction with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the target 5-aryl-1H-indole.

Causality Insight: The choice of a ligand-free palladium catalyst simplifies the reaction setup and purification, making it a cost-effective and efficient method for generating a large library of compounds for screening.[8] Furthermore, synthesized hydroxy-substituted derivatives can be readily diversified through subsequent O-alkylation, expanding the chemical space for structure-activity relationship studies.[6][8]

Caption: Suzuki-Miyaura cross-coupling workflow.

Proposed Mechanism of Action: Targeting Nematode Bioenergetics

The anthelmintic activity of 5-aryl-1H-indoles is proposed to stem from the disruption of the nematode's mitochondrial respiratory chain.[7][9] Specifically, these compounds are hypothesized to act as inhibitors of Complex II, also known as Succinate Dehydrogenase (SDH).[6] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for disrupting parasite metabolism.

Evidence supporting this mechanism includes:

-

Molecular Modeling: In silico docking studies show favorable binding of active 5-aryl-1H-indole compounds to the ubiquinone-binding site of nematode SDH.[6]

-

Mitochondrial Membrane Potential: Treatment of C. elegans with potent derivatives leads to a measurable decrease in mitochondrial membrane potential, a direct consequence of impaired electron transport chain function.[6]

-

Activity in Mutant Strains: The compounds exhibit reduced activity in C. elegans strains with mutations in the genes encoding SDH subunits, providing strong genetic evidence for the proposed target.[6]

By inhibiting SDH, the 5-aryl-1H-indoles effectively shut down cellular energy production (ATP synthesis) in the parasite, leading to paralysis and death.

Caption: Proposed inhibition of mitochondrial Complex II (SDH).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aryl ring at the 5-position of the indole core has yielded critical insights into the structural requirements for potent anthelmintic activity. A study involving twenty-seven derivatives revealed clear SAR trends.[6][7]

-

Positional Importance: Substitution on the 4-position (para) of the phenyl ring is generally favored for high activity. In contrast, substitution at the 2-position (ortho) consistently leads to inactive compounds.[6]

-

Effective Substituents: Electron-withdrawing and halogen groups at the 4-position have proven most effective. Specifically, compounds bearing 4-chloro, 4-fluoro, and 4-trifluoromethoxy groups demonstrated the highest potency against parasitic larvae of Haemonchus contortus.[6][7]

-

Alkoxy Derivatives: For ethoxy- and isopropyloxy-substituted derivatives, the 3-position (meta) substitution pattern appeared to be more favorable than the 4-position.[6]

These findings suggest that the electronic properties and steric profile of the substituent at the 4-position of the aryl ring are crucial for optimal interaction with the target site, presumed to be the ubiquinone-binding pocket of SDH.

Table 1: Summary of SAR for 5-Aryl-1H-Indoles against C. elegans

| Compound ID | Aryl Ring Substitution | Activity Score (50 µM)¹ | IC₅₀ (µM)² |

| i-19 | 4-Chlorophenyl | 5.0 | < 10 |

| i-20 | 4-Fluorophenyl | 5.0 | < 10 |

| i-21 | 4-(Trifluoromethoxy)phenyl | 5.0 | < 10 |

| i-17 | 3-Chlorophenyl | 4.9 | ~ 10 |

| i-7 | 4-Hydroxyphenyl | 4.6 | ~ 25 |

| i-1 | Phenyl (unsubstituted) | 1.0 | > 50 |

| i-5 | 2-Hydroxyphenyl | 1.0 | > 50 |

¹Activity score based on a 1-5 scale, where 5 indicates complete inhibition of development and reproduction. Data sourced from a study on C. elegans.[6] ²Approximate IC₅₀ values inferred from graphical data.[6]

Protocols for Anthelmintic Activity Assessment

A hierarchical screening approach is essential for identifying and validating novel anthelmintic compounds. This typically begins with a high-throughput in vitro screen using a model organism, followed by targeted assays against clinically relevant parasites.

Primary Screening: Caenorhabditis elegans Vitality and Reproduction Assay

The free-living nematode C. elegans is an invaluable model for initial drug screening due to its short life cycle, genetic tractability, and high degree of genetic homology with parasitic nematodes.[2][10]

Step 1: Assay Preparation

-

Dispense a suspension of L1-stage C. elegans (wild-type N2 strain) in a nutritive liquid medium into 96-well microtiter plates.

-

Add the test compounds (5-aryl-1H-indoles) dissolved in a suitable solvent (e.g., DMSO) to achieve final concentrations for screening (e.g., 5 µM and 50 µM).[6] Include solvent-only and positive control (e.g., ivermectin) wells.

Step 2: Incubation

-

Incubate the plates at a controlled temperature (e.g., 20°C) for a period that allows for the development to reproductive adults and the production of a second generation (typically 5-7 days).

Step 3: Phenotypic Scoring

-

Visually assess each well under a microscope and assign a score from 1 to 5 based on the health of the nematode population.[6]

-

Score 1: Normal population with numerous adults, larvae, and eggs.

-

Score 2: Slight delay in development; fewer gravid adults.

-

Score 3: Significant developmental delay; mostly larvae present.

-

Score 4: Complete developmental arrest; only L1/L2 larvae visible.

-

Score 5: No living worms; complete lethality.

-

Causality Insight: This assay is a self-validating system. It simultaneously assesses acute toxicity, reproductive toxicity, and developmental abnormalities.[8] A high score (4 or 5) indicates a potent effect on nematode viability and warrants further investigation.

Secondary Screening: Haemonchus contortus Larval Motility Assay

Following a primary screen, promising compounds must be tested against pathogenic parasites. H. contortus is a highly significant gastrointestinal nematode in livestock.

Step 1: Larval Preparation

-

Obtain infective third-stage larvae (L3) of H. contortus.

-

Induce exsheathment of the L3 larvae using standard methods (e.g., incubation in sodium hypochlorite) to expose the larval surface to the test compound.

Step 2: Compound Exposure

-

In a 96-well plate, incubate the exsheathed L3 larvae in a suitable buffer with various concentrations of the test compounds.

Step 3: Motility Assessment

-

After a defined incubation period (e.g., 24-48 hours), assess larval motility. This can be done visually or using automated imaging systems.

-

Compounds that induce significant inhibition of motility compared to negative controls are considered active. The 4-chloro (i-19), 4-fluoro (i-20), and 4-trifluoromethoxy (i-21) derivatives have shown potent inhibition in this assay.[6]

Caption: Hierarchical screening workflow for anthelmintics.

Future Directions and Conclusion

The 5-aryl-1H-indole scaffold represents a genuinely promising starting point for the development of a new class of anthelmintic agents.[6] The clear SAR, plausible mechanism of action targeting nematode bioenergetics, and potent in vitro activity against economically important parasites underscore this potential.[6][7] Notably, the most active compounds have displayed limited cytotoxicity in mammalian cell cultures, suggesting a favorable therapeutic window.[6]

The critical next steps for advancing this chemical series involve:

-

Pharmacokinetic Profiling: In-depth in vitro and in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.[11][12]

-

In Vivo Efficacy: Validation of the in vitro activity must be conducted in established rodent models of helminth infection.[13]

-

Resistance Profiling: It is crucial to determine the potential for cross-resistance with existing anthelmintic classes and to investigate the likelihood and mechanism of resistance development to these new compounds.

References

-

Kadlecová, A., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry. [Link]

-

Kadlecová, A., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. ACS Publications. [Link]

-

Kadlecová, A., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Europe PMC. [Link]

-

Kadlecová, A., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. PubMed. [Link]

-